

# assessing the reliability and endurance of HfO<sub>2</sub>-based FeFETs

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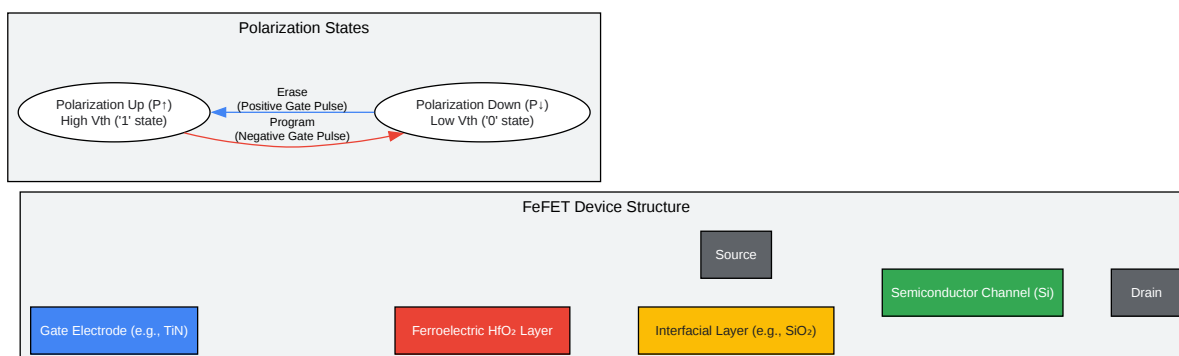
## A Comprehensive Guide to the Reliability and Endurance of HfO<sub>2</sub>-based FeFETs

For researchers and professionals in materials science and semiconductor technology, the advent of **hafnium oxide** (HfO<sub>2</sub>)-based Ferroelectric Field-Effect Transistors (FeFETs) marks a significant advancement in non-volatile memory (NVM) technology. Their compatibility with CMOS fabrication processes, low power consumption, and fast switching speeds position them as a compelling alternative to traditional NVMs.<sup>[1][2]</sup> This guide provides an in-depth assessment of the reliability and endurance of HfO<sub>2</sub>-based FeFETs, offering a comparative analysis with other leading NVM technologies, and presenting standardized experimental protocols for their characterization.

## Fundamental Principles of HfO<sub>2</sub>-based FeFETs

A HfO<sub>2</sub>-based FeFET is a transistor that utilizes a ferroelectric layer of doped **hafnium oxide** as its gate dielectric. The non-volatile memory function arises from the ability of the ferroelectric material to maintain one of two stable polarization states in the absence of an external electric field. These two states correspond to the logical "0" and "1" of the memory cell. The polarization state of the ferroelectric layer modulates the threshold voltage (V<sub>th</sub>) of the transistor, which is then read to determine the stored data.

## Diagram: HfO<sub>2</sub>-based FeFET Structure and Operation



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Caption: Structure of a HfO<sub>2</sub>-based FeFET and its two polarization states.

## Key Reliability and Endurance Metrics

The long-term performance and viability of FeFETs are determined by three critical reliability metrics: endurance, data retention, and imprint.

### Endurance

Endurance refers to the number of program/erase cycles a memory cell can withstand before its performance degrades beyond a specified limit. For HfO<sub>2</sub>-based FeFETs, endurance is typically limited to 10<sup>4</sup>-10<sup>6</sup> cycles, a value lower than that of other NVMs like MRAM and STT-MRAM.[3][4] The primary failure mechanism is not the fatigue of the ferroelectric material itself, but rather the degradation of the gate stack, particularly the interfacial layer between the ferroelectric and the semiconductor.[4] This degradation is caused by charge trapping and the generation of interface traps during cycling.[4]

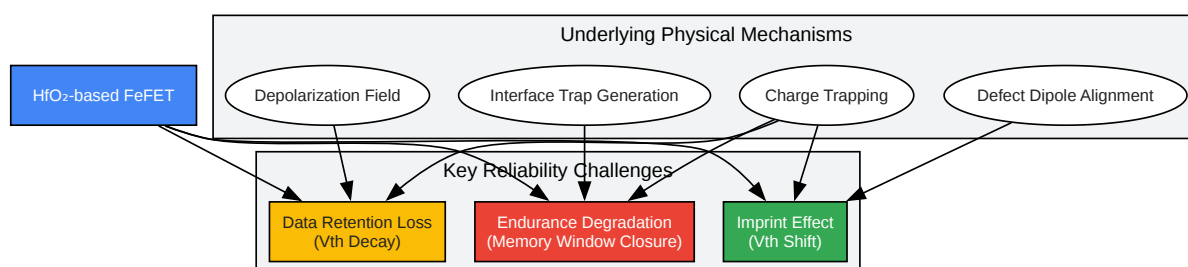
### Data Retention

Data retention is the ability of a memory cell to maintain its stored data over time without power. HfO<sub>2</sub>-based FeFETs generally exhibit good retention characteristics, with extrapolations suggesting data retention of up to 10 years at operating temperatures.[3][5] Retention loss can be caused by the depolarization field, which is an internal electric field that opposes the ferroelectric polarization, and by charge leakage through the gate stack.[6][7]

## Imprint

Imprint is a phenomenon where the hysteresis loop of the ferroelectric material shifts along the voltage axis, leading to a preference for one polarization state over the other.[8][9] This can cause read failures, as the V<sub>th</sub> window between the "0" and "1" states narrows. Imprint is often attributed to the alignment of defect dipoles and the trapping of charges at the interfaces and within the ferroelectric layer.[8][9]

## Diagram: Reliability Challenges in HfO<sub>2</sub>-based FeFETs



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Caption: Interplay of reliability challenges and their physical origins in FeFETs.

## Comparative Analysis with Alternative NVM Technologies

The selection of an appropriate NVM technology depends on the specific application requirements. HfO<sub>2</sub>-based FeFETs offer a unique combination of features that make them

suitable for certain applications, while other technologies may be more advantageous in different scenarios.

Feature	HfO <sub>2</sub> -based FeFET	NAND Flash	STT-MRAM	ReRAM
Write/Erase Speed	10-100 ns	100 $\mu$ s - 1 ms	10-50 ns	10-100 ns
Endurance (cycles)	10 <sup>4</sup> - 10 <sup>6</sup>	10 <sup>3</sup> - 10 <sup>5</sup>	>10 <sup>12</sup>	10 <sup>6</sup> - 10 <sup>9</sup>
Data Retention	>10 years	>10 years	>10 years	Variable (seconds to years)
Write Voltage	3-5 V	15-20 V	1-2 V	1-3 V
Cell Size	4-10 F <sup>2</sup>	4-6 F <sup>2</sup>	6-20 F <sup>2</sup>	4-10 F <sup>2</sup>
CMOS Compatibility	High	Moderate	High	High

This table provides typical values, and performance can vary based on specific device design and fabrication processes.

## Experimental Protocols for Reliability Assessment

Standardized testing methodologies are crucial for the objective evaluation and comparison of FeFET devices. The following protocols are based on industry standards, such as those from JEDEC, and best practices from the research community.[\[3\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

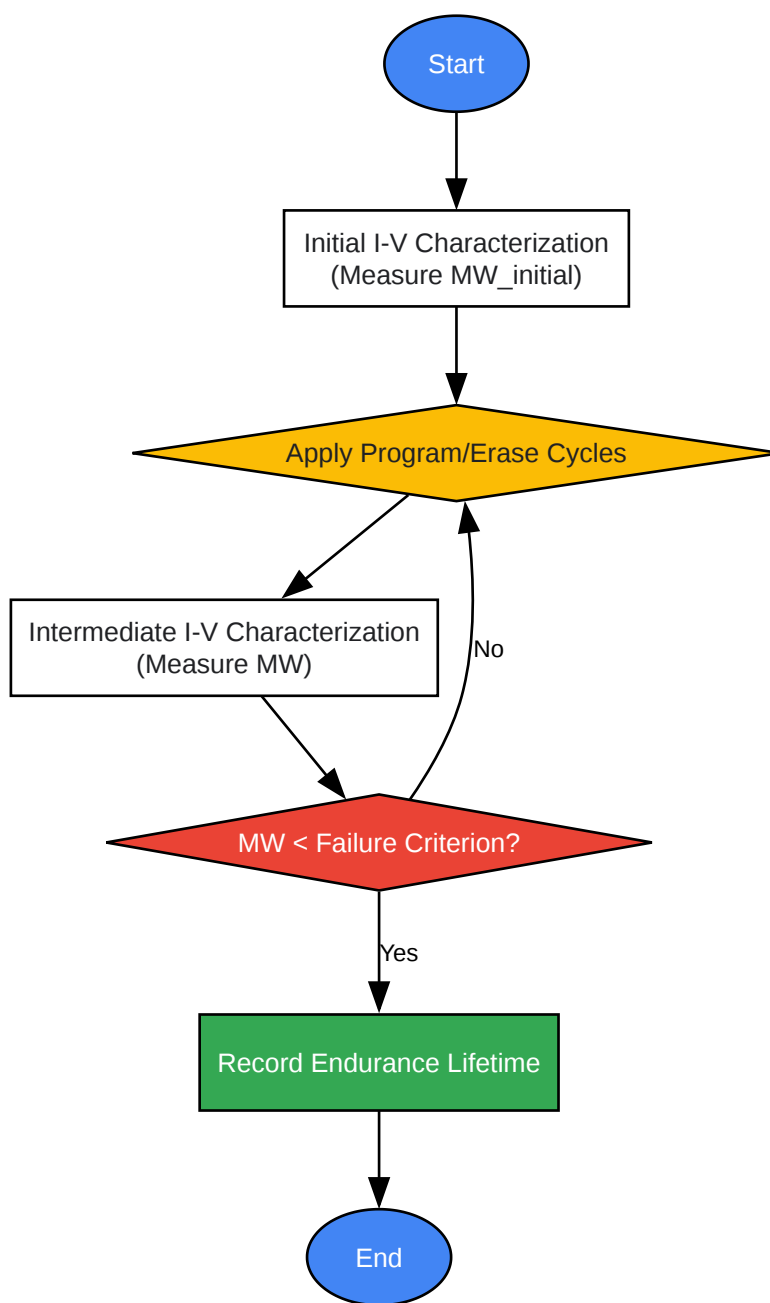
### Endurance Testing Protocol

Objective: To determine the number of program/erase cycles a FeFET can endure before the memory window (MW) closes to a predefined value.

Procedure:

- Initial Characterization: Measure the initial transfer characteristics ( $I_d$ - $V_g$ ) of the device to determine the pristine  $V_{th}$  for both the "0" and "1" states and calculate the initial memory window ( $MW_{initial}$ ).
- Cycling: Apply alternating program and erase voltage pulses of a specified amplitude and duration to the gate of the FeFET.
- Intermediate Characterization: Periodically interrupt the cycling (e.g., after 10, 100,  $10^3$ ,  $10^4$ ,  $10^5$ , and  $10^6$  cycles) to measure the  $I_d$ - $V_g$  characteristics and determine the  $V_{th}$  of both states.
- MW Calculation: Calculate the memory window (MW) at each intermediate step as the difference between the  $V_{th}$  of the "1" and "0" states.
- Failure Criterion: The endurance lifetime is defined as the number of cycles at which the MW degrades to a certain percentage of its initial value (e.g., 50% of  $MW_{initial}$ ) or falls below a minimum required value for reliable sensing.

## Diagram: Endurance Testing Workflow



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Caption: A typical workflow for the endurance testing of FeFET devices.

## Data Retention Measurement Protocol

Objective: To evaluate the ability of a FeFET to retain its programmed state over an extended period.

#### Procedure:

- **Programming:** Program the FeFET to a specific state ("0" or "1") using a single write pulse.
- **Baking:** Store the device at an elevated temperature (e.g., 85°C, 125°C, or 150°C) to accelerate any potential charge loss or polarization decay.
- **Periodic Read:** At specific time intervals (e.g., 1s, 10s, 100s, 1000s, etc.), cool the device to room temperature and measure the  $V_{th}$ .
- **Extrapolation:** Plot the measured  $V_{th}$  as a function of time on a logarithmic scale. Extrapolate the data to predict the retention lifetime at a given operating temperature (e.g., 10 years).

## Imprint Effect Analysis Protocol

**Objective:** To quantify the shift in the hysteresis loop and  $V_{th}$  due to prolonged storage in a single polarization state.

#### Procedure:

- **Initial Hysteresis:** Measure the initial polarization-voltage (P-V) hysteresis loop of the FeFET.
- **Soaking:** Apply a DC voltage to hold the device in a specific polarization state ("0" or "1") for an extended period at an elevated temperature.
- **Post-Soak Hysteresis:** After the soaking period, cool the device to room temperature and measure the P-V hysteresis loop again.
- **Imprint Characterization:** Quantify the imprint effect by measuring the shift in the coercive voltage ( $V_c$ ) and the center of the hysteresis loop.

## Conclusion and Future Outlook

HfO<sub>2</sub>-based FeFETs represent a promising avenue for the future of non-volatile memory, offering a unique blend of performance characteristics and CMOS compatibility. While challenges related to endurance and imprint remain, ongoing research into materials engineering, device architecture, and interface optimization is continuously pushing the boundaries of what is possible. A thorough understanding of the reliability and endurance of

these devices, guided by standardized testing protocols, is paramount for their successful integration into next-generation electronic systems.

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## References

- 1. semiengineering.com [semiengineering.com]
- 2. scribd.com [scribd.com]
- 3. aecouncil.com [aecouncil.com]
- 4. jeires.com [jeires.com]
- 5. web.pa.msu.edu [web.pa.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. scispace.com [scispace.com]
- 9. liras.kuleuven.be [liras.kuleuven.be]
- 10. Measure RRAM Retention Using Accelerated Aging Tests [eureka.patsnap.com]
- 11. vikingtechnology.com [vikingtechnology.com]
- 12. macronix.com [macronix.com]
- 13. Endurance and data retention in non-volatile memories [doeeet.com]
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